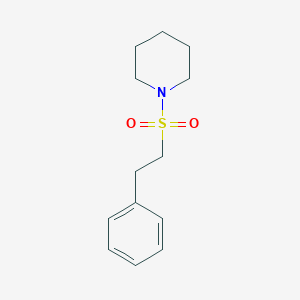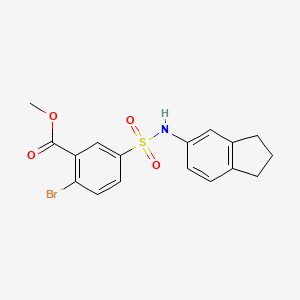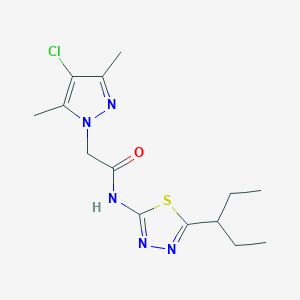![molecular formula C20H21N3O2S B7552243 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7552243.png)
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IMPY or IMPY-2 and is a member of the benzamide family of compounds. In
作用机制
The mechanism of action of IMPY-2 is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, IMPY-2 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
IMPY-2 has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, IMPY-2 has been shown to have anti-inflammatory activity, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, IMPY-2 has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using IMPY-2 in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, IMPY-2 has been shown to be relatively non-toxic to normal cells, which makes it a safer alternative to some other cancer drugs.
One of the limitations of using IMPY-2 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments. Additionally, the mechanism of action of IMPY-2 is not fully understood, which can make it difficult to interpret some experimental results.
未来方向
There are a number of potential future directions for research involving IMPY-2. One area of research could be the development of new formulations of IMPY-2 that improve its solubility in aqueous solutions. Additionally, further research could be done to elucidate the mechanism of action of IMPY-2 and its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, further research could be done to explore the potential of IMPY-2 in combination with other cancer drugs, in order to improve its effectiveness against cancer cells.
合成方法
The synthesis of IMPY-2 involves several steps, including the reaction of 2-bromo-1-(imidazo[1,2-a]pyridin-2-yl)methanethiol with oxirane-2-carboxylic acid methyl ester to form the intermediate 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)oxirane-2-carboxylic acid methyl ester. This intermediate is then reacted with 4-aminobenzamide to produce the final product, 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide.
科学研究应用
IMPY-2 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that IMPY-2 exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, IMPY-2 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
属性
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(21-12-16-6-5-11-25-16)17-7-1-2-8-18(17)26-14-15-13-23-10-4-3-9-19(23)22-15/h1-4,7-10,13,16H,5-6,11-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKLATVFYBMQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2SCC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-N,3-N-bis(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclohexane-1,3-dicarboxamide](/img/structure/B7552168.png)
![2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
![(4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7552181.png)
![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide](/img/structure/B7552188.png)
![3-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7552203.png)
![2-(diethylamino)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7552207.png)
![1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B7552230.png)
![N-[(3-carbamoylphenyl)methyl]-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7552232.png)
![1-(4-bromobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7552236.png)
![2-(3,4-difluorophenoxy)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B7552247.png)

![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7552260.png)
